9-n-Butylfluorene

説明

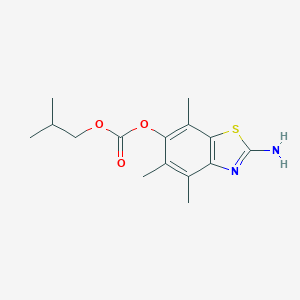

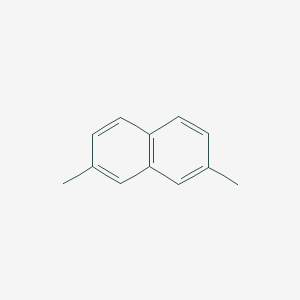

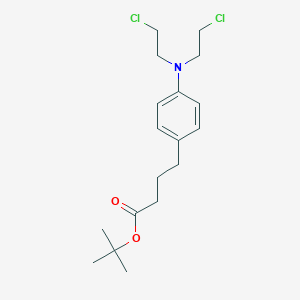

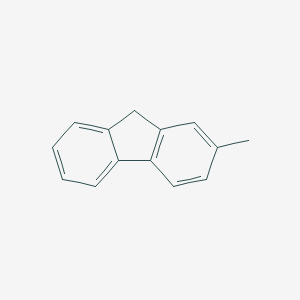

9-n-Butylfluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It is an interesting compound in the field of organic chemistry and materials science due to its structural and electronic properties.

Synthesis Analysis

The synthesis of fluorene derivatives, including 9-n-Butylfluorene, often involves reactions with organometallic reagents. For example, the reaction of 9,9′-bifluorene with n-butyllithium in the presence of tetramethylethylenediamine can form derivatives of 9-n-Butylfluorene (Walczak & Stucky, 1975).

Molecular Structure Analysis

The molecular structure of fluorene derivatives, including those similar to 9-n-Butylfluorene, shows characteristics like rotational restriction and partial steric hindrance, influencing their chemical behavior and properties (Hou & Meyers, 2004).

科学的研究の応用

Photovoltaic Applications : 9,9′-bifluorenylidene derivatives with ethyl units have shown promise as efficient hole-transporting materials in perovskite solar cells, surpassing the device efficiency of spiro-OMeTAD (Kula et al., 2020).

Plant Growth Regulation : The method for concentration and determination of 9-hydroxyfluorene-carbonic acid-(9)-n-butyl ester in rye straw offers a stable, photometric way to determine plant growth regulators (Fickentscher & Jackwerth, 1967).

Titration Indicator : 9-methylfluorene serves as a useful indicator for titrating common organometallic reagents, displaying a red color in THF solution and yellow in ether solution (Bowen et al., 2002).

Molecular Structure Analysis : The molecular structure of 9,9′-bifluorenyl bis(lithium tetramethylethylenediamine) revealed interesting bonding and structural effects, with implications for understanding olefinic bonds (Walczak & Stucky, 1975).

Synthesis of Organic Compounds : A study developed a simple, efficient method for the synthesis of 9-arylfluorenes, offering moderate to excellent yields and good functional group tolerance (Shen et al., 2015).

Optical Properties and Applications : A fluorene-based blue emission polymer with bulky 9,9-Dialkylfluorene substituents was developed, showing enhanced color purity and stability, potentially useful in LEDs and other light-emitting devices (Jin et al., 2009).

Stereochemistry in Chemical Reactions : Research on 9-fluorenyl systems highlighted the impact of rotational restriction and steric hindrance on the stereochemistry of reactions involving these compounds (Hou & Meyers, 2004).

Electrooptical Activity : 9-heterofluorenes are highly aromatic and electrooptically active, with oxidation of the heteroatom significantly affecting their molecular structures and properties (Chen et al., 2007).

特性

IUPAC Name |

9-butyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18/c1-2-3-8-13-14-9-4-6-11-16(14)17-12-7-5-10-15(13)17/h4-7,9-13H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDADLSAYYPJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423822 | |

| Record name | 9-n-butylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-n-Butylfluorene | |

CAS RN |

3952-42-9 | |

| Record name | 9-n-butylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)

![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)